molecular formula C17H23NO2 B054870 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde CAS No. 115662-09-4

8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde

Cat. No. B054870
CAS RN: 115662-09-4
M. Wt: 273.37 g/mol
InChI Key: ZBVWJSQPIHQKQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde involves complex chemical reactions. A notable method includes the Reamer-Tiemann reaction, which is used to synthesize 8-hydroxyquincline derivatives, progressing to create various compounds with significant fluorescence and luminescence properties (L. Hon, 2013).

Molecular Structure Analysis

The molecular structure of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde forms a single helical structure along the c-axis with intermolecular H-bonding. The crystal belongs to the space group R3, demonstrating its unique structural characteristics (Y. Hong et al., 2009).

Chemical Reactions and Properties

This compound exhibits multifunctional ionochromic properties, capable of forming colored complexes with d metal cations as well as with fluoride, cyanide, and acetate anions. The interaction with these ions leads to changes in absorption and fluorescence properties, highlighting its reactivity and potential for various applications (O. Nikolaeva et al., 2020).

Physical Properties Analysis

The physical properties of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde derivatives have been extensively studied. For example, the synthesis of new 10-hydroxydecahydroacridine-1,8-dione derivatives has shown that these compounds exhibit intense violet light absorption in water-alcohol solutions and have distinct fluorescence properties upon UV irradiation (A. Pyrko, 2021).

Chemical Properties Analysis

The compound and its derivatives have been characterized for their chemical properties, including reactivity towards electrophiles and the ability to undergo specific reactions leading to new compounds with potential applications in various fields. The study of these chemical properties provides insights into the versatility and utility of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde (V. Reznikov et al., 2004).

properties

IUPAC Name

6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-16(2)5-7-18-8-6-17(3,4)13-14(18)12(16)9-11(10-19)15(13)20/h9-10,20H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVWJSQPIHQKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2CCC(C3=C(C(=CC1=C32)C=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353165
Record name 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde

CAS RN

115662-09-4
Record name 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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